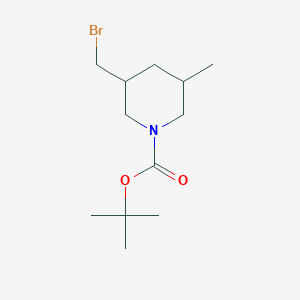
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has a wide range of uses, including laboratory experiments, scientific research, and drug development.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry Applications
The chemical compound tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate is an important intermediate in organic synthesis and medicinal chemistry. Its applications are diverse, ranging from the preparation of heterocyclic compounds to the synthesis of pharmaceuticals. This section outlines the key scientific research applications based on the insights from various studies.
Synthesis of Heterocyclic Compounds : this compound serves as a versatile precursor in the synthesis of heterocyclic compounds. For instance, it is used in the preparation of hexahydroindolinones through intramolecular Diels-Alder reactions, indicating its role in constructing complex molecular architectures (Padwa, Brodney, & Lynch, 2003).
Metal-Free Organic Transformations : Research has demonstrated its utility in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, showcasing an eco-friendly approach to synthesizing quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs (Xie et al., 2019).
Pharmaceutical Intermediates : It is instrumental in the synthesis of novel protein tyrosine kinase inhibitors, highlighting its significance in the development of therapeutic agents. An efficient synthesis process outlined for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, underscores the importance of such intermediates in pharmaceutical synthesis (Chen Xin-zhi, 2011).
Asymmetric Synthesis of Amines : The compound is also pivotal in the synthesis of N-tert-butanesulfinyl imines, serving as intermediates for the asymmetric synthesis of a wide range of amines. This application is crucial for developing pharmaceuticals and agrochemicals with high enantiopurity (Ellman, Owens, & Tang, 2002).
Synthesis of Pipecolic Acid Derivatives : Another application includes the stereoselective synthesis of pipecolic acid derivatives, essential for producing pharmaceuticals and natural products. The compound's role in generating key intermediates for further transformation into biologically active molecules highlights its utility in organic synthesis (Purkayastha et al., 2010).
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQJIJXJPZWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934683-34-7 |
Source


|
| Record name | tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2830808.png)
![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)

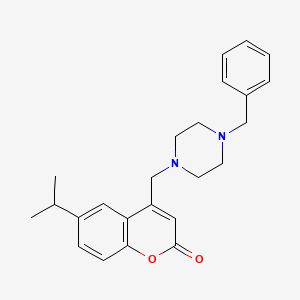


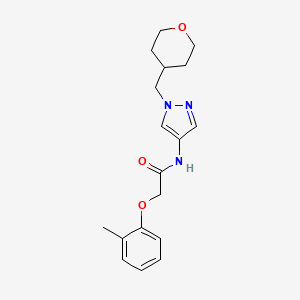
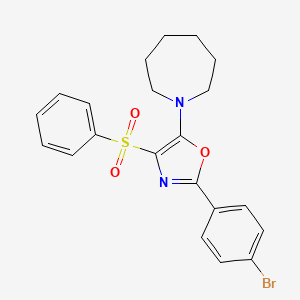
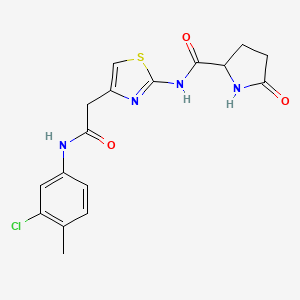
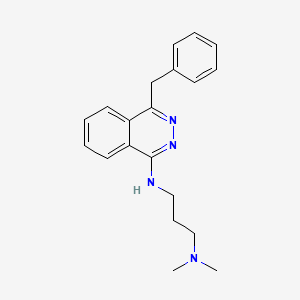
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)
